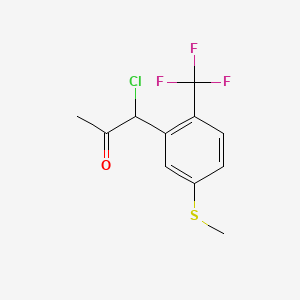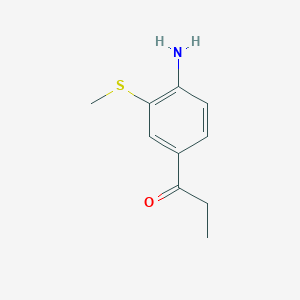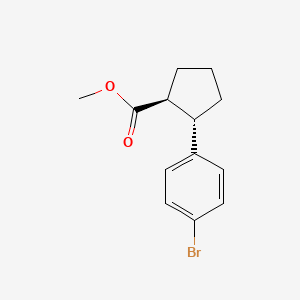
(6-Methylpyridin-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylpyridin-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyridines. It is characterized by a pyridine ring substituted with a methyl group at the 6th position and a methanamine group at the 3rd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-3-yl)methanamine hydrochloride typically involves the reaction of 6-methylpyridine with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Aqueous or alcoholic solvents to dissolve the reactants.
Catalysts: Acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as:
Increased Yield: Higher efficiency and yield compared to batch processes.
Safety: Reduced risk of hazardous reactions due to controlled conditions.
Scalability: Easier to scale up for large-scale production.
化学反应分析
Types of Reactions
(6-Methylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to more reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridines.
科学研究应用
(6-Methylpyridin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
作用机制
The mechanism of action of (6-Methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors.
Enzyme Inhibition: Inhibition of key enzymes in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling cascades.
相似化合物的比较
Similar Compounds
(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride: Similar structure with a chlorine substituent.
(2-Bromo-6-methylpyridin-3-yl)methanamine hydrochloride: Similar structure with a bromine substituent.
(6-Methylpyridin-3-yl)methylamine: Lacks the hydrochloride salt form
Uniqueness
(6-Methylpyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles .
属性
分子式 |
C7H11ClN2 |
|---|---|
分子量 |
158.63 g/mol |
IUPAC 名称 |
(6-methylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4,8H2,1H3;1H |
InChI 键 |
CYZRZUJXMJAPKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


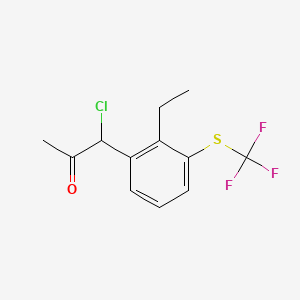
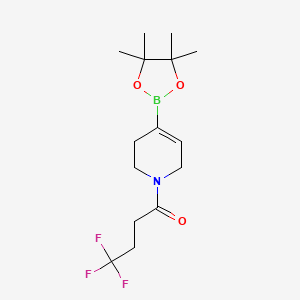

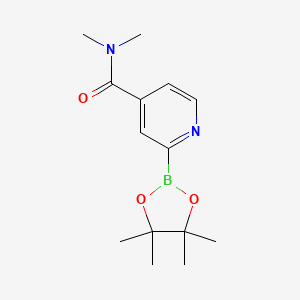
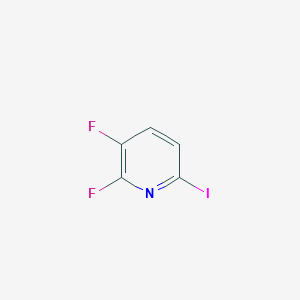
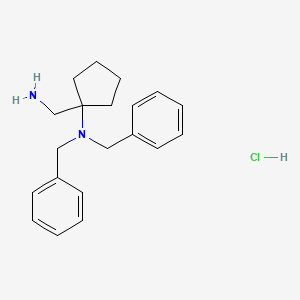
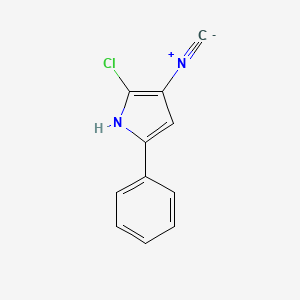
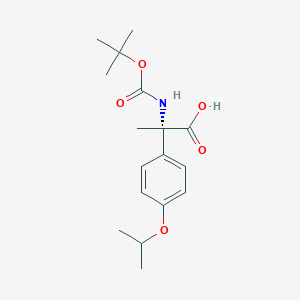
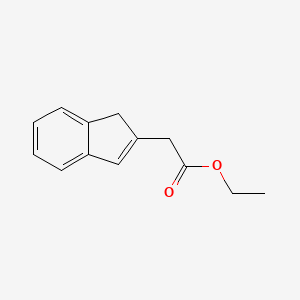
![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)
![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
